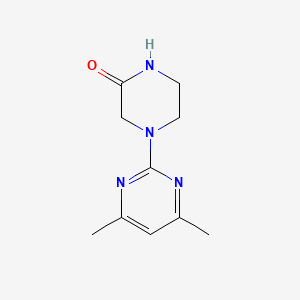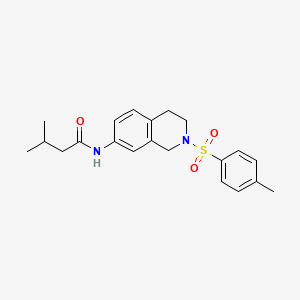![molecular formula C20H14N6OS3 B2687915 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide CAS No. 671199-59-0](/img/structure/B2687915.png)
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The analysis of chemical reactions typically involves studying the reactants, products, and the conditions under which the reaction occurs. Unfortunately, specific details about the chemical reactions involving this compound are not available in the retrieved data .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the retrieved data .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of derivatives related to this compound to evaluate their antimicrobial efficacy. For instance, new derivatives have been synthesized with the aim of determining their structure-activity relationships and assessing in vitro antibacterial and antifungal activities against various pathogens (Baviskar, Khadabadi, & Deore, 2013). Another study focused on the microwave-assisted synthesis of related structures and their bioactivity evaluation, including antibacterial, antifungal, and antitubercular properties (Shiradkar & Kale, 2006).
Inhibition of Glutaminase and Potential Anticancer Applications
Some research efforts have been dedicated to synthesizing analogs of related compounds to explore their potential as glutaminase inhibitors, a promising target for cancer therapy. These studies have yielded compounds with significant potency and improved drug-like properties (Shukla et al., 2012).
Insecticidal Applications
The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for potential insecticidal applications against pests like the cotton leafworm, indicating the diverse bioactive potential of these compounds (Fadda et al., 2017).
Bioactivity and Molecular Docking Studies
Studies have also explored the bioactivity of compounds with structural similarities, including their interactions with biological targets through molecular docking studies. These research efforts are aimed at discovering new therapeutic agents with potential antimalarial and anticoronavirus activities by utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Mecanismo De Acción
Target of Action
The primary target of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide, also known as CCG-23881, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-23881 interacts with its targets by inhibiting the RhoA transcriptional signaling pathway . It acts downstream of Rho, blocking transcription stimulated by various proteins involved in this pathway . The compound’s action suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .
Biochemical Pathways
The RhoA transcriptional signaling pathway, which is affected by CCG-23881, is involved in the regulation of actin cytoskeleton, adhesion, and contractility functions . By inhibiting this pathway, CCG-23881 can potentially disrupt these functions, leading to downstream effects on cell adhesion, migration, and proliferation .
Result of Action
The molecular and cellular effects of CCG-23881’s action include the inhibition of DNA synthesis in certain cancer cells and the growth of certain melanoma lines . It also selectively stimulates apoptosis of certain melanoma cell lines . Furthermore, CCG-23881 has been shown to inhibit Rho-dependent invasion by certain cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6OS3/c27-16(21-18-22-17(25-30-18)14-9-5-2-6-10-14)12-29-20-24-23-19-26(20)15(11-28-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZGBXCOBCBJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


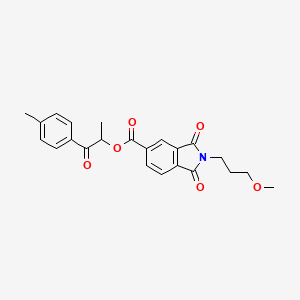
![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)
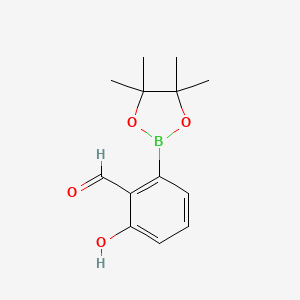
![2-[[4-Ethyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2687844.png)
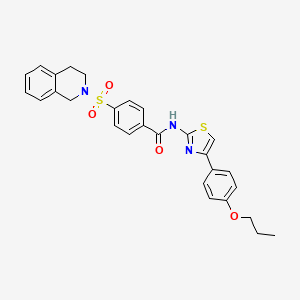
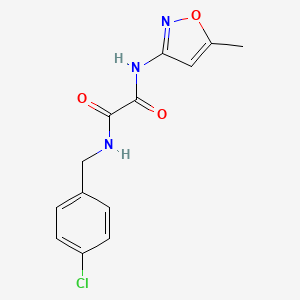
![1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687849.png)
![tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B2687850.png)
![Methyl 2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2687851.png)
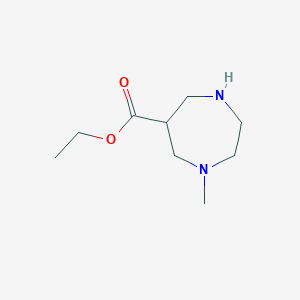
![[3-(Chloromethyl)phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B2687853.png)
